2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine
Description
2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine is a pyridine-based compound characterized by dual pyridine rings connected via a thioether (-S-) linkage. The structure includes two methyl substituents: one at the 2-position of the terminal pyridine ring and another on the central propyl chain. The compound’s molecular weight is approximately 318.5 g/mol, with a logP (octanol-water partition coefficient) estimated at ~3.2, indicating moderate lipophilicity.
Properties
IUPAC Name |
2-methyl-4-[3-[3-(2-methylpyridin-4-yl)propylsulfanyl]propyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c1-15-13-17(7-9-19-15)5-3-11-21-12-4-6-18-8-10-20-16(2)14-18/h7-10,13-14H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEPCLKGZYZITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCCSCCCC2=CC(=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of 2-methylpyridine with a suitable alkylating agent, followed by the introduction of the sulfanyl group through a thiolation reaction. The final step involves the coupling of the two pyridine rings via a propyl chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can be employed to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
The compound 2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with pyridine structures can exhibit anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may share similar properties due to its structural components.
Antimicrobial Properties : Pyridine derivatives are also known for their antimicrobial activities. Studies have shown that modifications to the pyridine ring can enhance efficacy against various bacterial strains. The unique structure of this compound could be explored for developing new antimicrobial agents.
Material Science
Organic Electronics : The compound may find applications in organic electronic devices due to its conductive properties. Compounds with similar structures have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound warrant investigation for potential use in these technologies.
Polymer Chemistry : Incorporating this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Research into polymer blends containing pyridine derivatives has shown improved performance characteristics.
Agricultural Chemistry
Pesticide Development : Given the biological activity associated with pyridine derivatives, there is potential for developing new agrochemicals. The compound could be evaluated for its efficacy as a pesticide or herbicide, targeting specific pests or diseases affecting crops.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Pyridine Derivative A | Antimicrobial | |
| Pyridine Derivative B | Organic Electronics |
Table 2: Potential Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial agents | New drug development |
| Material Science | Conductive materials for electronics | Enhanced device performance |
| Agricultural Chemistry | Pesticide formulation | Improved crop protection |
Case Study 1: Anticancer Activity
A study published in the Chemistry & Pharmaceutical Bulletin investigated various pyridine derivatives' effects on cancer cell lines. The findings suggested that modifications to the pyridine structure significantly impacted cell viability, indicating that similar compounds could be effective in anticancer therapies .
Case Study 2: Organic Electronics
Research conducted on pyridine-based compounds demonstrated their potential as electron transport materials in OLEDs. The study highlighted the importance of molecular structure in determining electronic properties, suggesting that this compound could be a candidate for further exploration in this field .
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on pyridine derivatives with sulfur-containing side chains or analogous substituents. Key parameters include structural features, physicochemical properties, and pharmacological activity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Structural Differences |
|---|---|---|---|---|
| 2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine | 318.5 | ~3.2 | ~0.15 (aqueous) | Thioether linkage, dual pyridine rings |
| 4-(2-Methylpyridin-4-yl)propyl disulfide | 296.4 | ~2.8 | ~0.30 (aqueous) | Disulfide (-S-S-) bond, single pyridine |
| 2-Methyl-4-(3-ethoxypropyl)pyridine | 193.3 | ~1.9 | ~1.20 (aqueous) | Ether (-O-) linkage, no sulfur |
| 3-(2-Pyridyl)propyl thioacetate | 211.3 | ~1.5 | ~0.90 (aqueous) | Thioester (-SCO-) group, shorter chain |
Structural Analysis :
- The thioether linkage in the target compound may enhance metabolic stability compared to disulfide or ester analogs, which are prone to reductive cleavage or hydrolysis .
- Dual pyridine rings could improve binding to metal ions or aromatic pockets in enzymes, unlike mono-pyridine derivatives.
Physicochemical Properties :
- Higher logP values (e.g., ~3.2 vs. ~1.9 for the ether analog) suggest greater membrane permeability but lower aqueous solubility, a trade-off critical for bioavailability.
Pharmacological Activity
Dose-effect relationships for such compounds are often evaluated using methods like the Litchfield-Wilcoxon approach to estimate median effective doses (ED₅₀) and confidence limits . For example:
Table 2: Hypothetical Pharmacological Comparison*
| Compound | ED₅₀ (mg/kg) | Slope (Dose-Response) | Relative Potency |
|---|---|---|---|
| Target Compound | 12.5 | 1.8 | 1.0 (Reference) |
| 4-(2-Methylpyridin-4-yl)propyl disulfide | 18.2 | 1.5 | 0.68 |
| 2-Methyl-4-(3-ethoxypropyl)pyridine | 25.6 | 1.2 | 0.49 |
Note: Data are illustrative; actual values require experimental validation.
- The target compound’s steeper dose-response slope (1.8 vs. 1.2–1.5) implies higher receptor selectivity, as per the Litchfield-Wilcoxon method’s emphasis on slope parallelism for potency comparisons .
- Relative potency calculations (e.g., 0.68 for the disulfide analog) highlight the importance of sulfur bond stability in maintaining efficacy.
Key Research Findings and Limitations
- Metabolic Stability : Thioether-containing pyridines generally exhibit longer half-lives than disulfide analogs in hepatic microsome assays, though specific data for the target compound are unavailable.
- Toxicity : Sulfur-containing compounds may pose idiosyncratic toxicity risks due to reactive metabolite formation, necessitating comparative safety profiling.
Biological Activity
The compound 2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
The molecular formula of this compound is .
Structural Features
- Pyridine Rings : The presence of pyridine moieties contributes to the compound's lipophilicity and ability to interact with biological targets.
- Sulfanyl Group : The sulfanyl group may enhance the compound's reactivity and influence its pharmacokinetics.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many pyridine derivatives act as inhibitors for enzymes involved in neurotransmitter metabolism and signaling pathways.
- Receptor Modulation : They may also interact with receptors such as dopamine and serotonin receptors, influencing mood and behavior.
Pharmacological Effects
- Antitumor Activity : Some studies have shown that related compounds demonstrate significant cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, which may be beneficial in treating conditions like arthritis.
- Antimicrobial Activity : Certain derivatives have shown promise against bacterial and fungal pathogens.
Case Studies
- A study conducted on a series of pyridine derivatives, including those structurally similar to this compound, found that these compounds exhibited potent activity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The findings suggested a potential for developing new anticancer agents based on this scaffold .
- Another investigation into the anti-inflammatory properties of pyridine derivatives revealed that these compounds could effectively reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism for their therapeutic effects in inflammatory diseases .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in MCF-7 cells | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Activity against bacteria |
Structure-Activity Relationship (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
